

# An In-depth Technical Guide to Ethyl (2S)-2-hydroxy-4-methylpentanoate

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## Compound of Interest

Compound Name: (S)-(-)-Ethyl Leucate

CAS No.: 60856-85-1

Cat. No.: B138012

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Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

## Foreword: Navigating the Nomenclature of a Versatile Chiral Building Block

In the landscape of synthetic chemistry, precision in nomenclature is paramount. The compound of interest, commonly referred to as **(S)-(-)-Ethyl Leucate**, is more precisely identified under the IUPAC nomenclature as ethyl (2S)-2-hydroxy-4-methylpentanoate. It is crucial to distinguish this molecule from its amino acid counterpart, ethyl (S)-2-amino-4-methylpentanoate, which is correctly named ethyl L-leucinate. This guide is dedicated to the  $\alpha$ -hydroxy ester, a valuable chiral synthon whose utility spans from natural product synthesis to the development of novel therapeutics. Our objective is to provide a comprehensive technical resource, grounded in established scientific principles and practical, field-proven insights, to empower researchers in leveraging the full potential of this versatile molecule.

## Core Molecular Identity and Physicochemical Characteristics

Ethyl (2S)-2-hydroxy-4-methylpentanoate is a chiral fatty acid ester. The (S)-configuration at the C2 position, coupled with the isobutyl side chain, provides a unique stereochemical and structural motif for asymmetric synthesis.

## Chemical Structure and Identifiers

The fundamental attributes of this molecule are summarized below, providing a clear reference for identification and sourcing.

Identifier	Value	Source
IUPAC Name	ethyl (2S)-2-hydroxy-4-methylpentanoate	PubChem[1]
Common Names	(S)-(-)-Ethyl Leucate, Ethyl L-Leucate, (S)-Ethyl 2-Hydroxyisocaproate	Santa Cruz Biotechnology[2], Amerigo Scientific[3]
CAS Number	60856-85-1	Santa Cruz Biotechnology[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>3</sub>	Santa Cruz Biotechnology[2]
Molecular Weight	160.21 g/mol	Santa Cruz Biotechnology[2]
Canonical SMILES	CCOC(=O)C(CC(C)C)O	PubChem[1]
InChI Key	QRHOWVDPHIXNEN-ZETCQYMHSA-N	PubChem[1]

## Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. Key data for ethyl (2S)-2-hydroxy-4-methylpentanoate are presented here.

Property	Value	Notes and Conditions	Source
Appearance	Colorless to pale yellow clear liquid (est.)	Estimated data	The Good Scents Company[4]
Boiling Point	80-81 °C	at 16 mmHg	Oakwood Chemical[5]
185-186 °C	at 760 mmHg (for racemate)	The Good Scents Company[4]	
Solubility	Soluble in alcohol.	The Good Scents Company[4]	
Water: 2.019e+004 mg/L	at 25 °C (for racemate, est.)	The Good Scents Company[4]	
Odor	Fresh, blackberry, fruity	The Good Scents Company[4], Leffingwell & Associates[6]	
logP (o/w)	1.333 (est.)	Estimated data for racemate	The Good Scents Company[4]
Optical Rotation [ $\alpha$ ]	Levorotatory (-)	The specific value is not consistently reported in publicly available literature, but the common name indicates a negative rotation.	Santa Cruz Biotechnology[2]

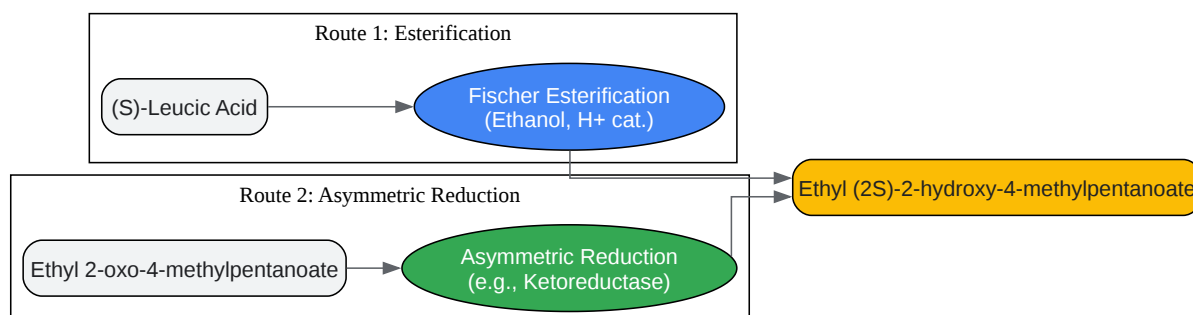
## Synthesis and Stereochemical Control

The generation of enantiomerically pure ethyl (2S)-2-hydroxy-4-methylpentanoate is critical for its application as a chiral building block. The primary strategies involve either the transformation of a pre-existing chiral starting material or the asymmetric synthesis from a prochiral precursor.

## Synthetic Pathways Overview

Two principal and reliable routes to this  $\alpha$ -hydroxy ester are:

- Fischer Esterification of (S)-Leucic Acid: This is a direct and classical approach where the commercially available or synthetically prepared (S)-2-hydroxy-4-methylpentanoic acid is esterified. The reaction is typically catalyzed by a strong acid in ethanol. The integrity of the stereocenter is maintained under these conditions.
- Asymmetric Reduction of an  $\alpha$ -Keto Ester: This method involves the stereoselective reduction of the prochiral ketone in ethyl 2-oxo-4-methylpentanoate. This can be achieved using chiral chemical reducing agents or, more commonly and with higher enantioselectivity, through biocatalysis with specific ketoreductase enzymes.



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**Figure 1.** Major synthetic routes to Ethyl (2S)-2-hydroxy-4-methylpentanoate.

## Field-Proven Experimental Protocol: Esterification of (S)-Leucic Acid

This protocol represents a standard, reliable method for the preparation of the title compound, adapted from established procedures for Fischer esterification of amino acids and other carboxylic acids.[7]

Objective: To synthesize ethyl (2S)-2-hydroxy-4-methylpentanoate via acid-catalyzed esterification of (S)-Leucic acid.

Materials:

- (S)-Leucic acid ((S)-2-hydroxy-4-methylpentanoic acid) (1.0 eq)
- Absolute Ethanol (EtOH), anhydrous (solvent, ~5-10 mL per gram of acid)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) (catalytic, ~0.05 eq) or Thionyl Chloride (SOCl<sub>2</sub>)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (S)-Leucic acid (1.0 eq) in absolute ethanol.
- **Acid Catalyst Addition:** Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (catalytic amount). **Causality Note:** The reaction is exothermic; slow addition of the strong acid to the alcohol prevents a dangerous temperature spike. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up - Quenching and Extraction:**

- Cool the reaction mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate. Self-Validation: Continue addition until effervescence ceases, indicating complete neutralization of the acid catalyst.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual ethanol and water-soluble salts, while the brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ethyl (2S)-2-hydroxy-4-methylpentanoate.

Validation: The purity and identity of the final product should be confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry, and its enantiomeric purity confirmed by chiral GC or HPLC analysis.

## Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data are representative for the racemic ethyl 2-hydroxy-4-methylpentanoate, with the spectra for the (S)-enantiomer being identical.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.<sup>[8]</sup>

- $^1\text{H}$  NMR (Proton NMR):
  - ~4.2 ppm (q, 2H): Quartet corresponding to the  $-\text{O}-\text{CH}_2-\text{CH}_3$  protons of the ethyl ester, split by the adjacent methyl group.

- ~4.1 ppm (dd, 1H): Doublet of doublets for the CH(OH) proton at the chiral center, split by the adjacent methylene protons.
- ~2.5-2.8 ppm (br s, 1H): A broad singlet for the hydroxyl (-OH) proton. This peak's position can vary with concentration and solvent, and it may exchange with D<sub>2</sub>O.
- ~1.8 ppm (m, 1H): Multiplet for the -CH<sub>2</sub>-CH(CH<sub>3</sub>)<sub>2</sub> proton.
- ~1.5-1.7 ppm (m, 2H): Multiplet for the -CH(OH)-CH<sub>2</sub>- protons.
- ~1.25 ppm (t, 3H): Triplet for the -O-CH<sub>2</sub>-CH<sub>3</sub> protons of the ethyl ester.
- ~0.9 ppm (d, 6H): Doublet for the two diastereotopic methyl (-CH(CH<sub>3</sub>)<sub>2</sub>) protons.
- <sup>13</sup>C NMR (Carbon NMR):
  - ~175 ppm: Carbonyl carbon (C=O) of the ester.
  - ~70 ppm: Carbon of the chiral center (CH-OH).
  - ~61 ppm: Methylene carbon of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).
  - ~42 ppm: Methylene carbon adjacent to the chiral center (-CH(OH)-CH<sub>2</sub>-).
  - ~24 ppm: Methine carbon of the isobutyl group (-CH(CH<sub>3</sub>)<sub>2</sub>).
  - ~23 ppm & ~21 ppm: The two diastereotopic methyl carbons (-CH(CH<sub>3</sub>)<sub>2</sub>).
  - ~14 ppm: Methyl carbon of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.<sup>[1]</sup>

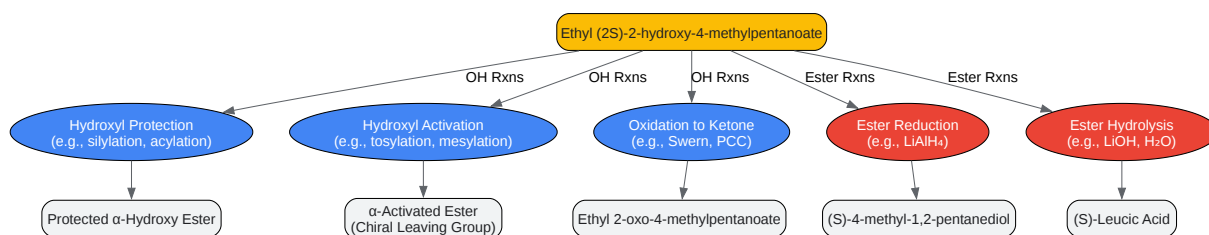
- Molecular Ion (M<sup>+</sup>): m/z = 160 (corresponding to C<sub>8</sub>H<sub>16</sub>O<sub>3</sub>). This peak may be weak or absent.
- Key Fragments:

- $m/z = 87$ : A prominent peak resulting from the loss of the isobutyl group ( $[M - 57]^+$ ) or McLafferty rearrangement.
- $m/z = 69$ : Loss of the ethoxycarbonyl group.
- $m/z = 43$ : Often corresponds to the isopropyl cation ( $[C_3H_7]^+$ ).

## Reactivity and Applications in Drug Development

The synthetic utility of ethyl (2S)-2-hydroxy-4-methylpentanoate stems from the reactivity of its two functional groups: the secondary alcohol and the ester. This dual functionality allows for a wide range of chemical transformations.

### Chemical Reactivity Profile



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**Figure 2.** Reactivity map of Ethyl (2S)-2-hydroxy-4-methylpentanoate.

- Reactions at the Hydroxyl Group: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether) to allow for selective reactions at the ester. Alternatively, it can be activated by conversion to a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution, often proceeding with inversion of configuration. Oxidation of the alcohol regenerates the corresponding  $\alpha$ -keto ester.

- Reactions at the Ester Group: The ester can be hydrolyzed under basic or acidic conditions to return to (S)-leucic acid.[9] More importantly, it can be reduced with strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) to furnish the chiral 1,2-diol, (S)-4-methyl-1,2-pentanediol, another valuable chiral building block.

## Application as a Chiral Building Block

Chiral  $\alpha$ -hydroxy esters are foundational synthons in the pharmaceutical industry.[10] Their stereodefined structure is incorporated into more complex molecules, transferring chirality to the final target.

A notable application of ethyl (2S)-2-hydroxy-4-methylpentanoate is in the synthesis of natural products. For instance, it has been utilized as a starting material for the synthesis of optically active forms of Ipsenol, an aggregation pheromone of the Ips bark beetle.[11] This synthesis leverages the inherent chirality of the leucate precursor to construct the final chiral alcohol target, demonstrating its practical value in stereocontrolled synthesis.

While direct incorporation into many named drugs is not widely documented in top-tier literature, its structural motif is highly relevant. The  $\alpha$ -hydroxy acid substructure is present in numerous biologically active molecules. The ability to start with a cost-effective, enantiopure C<sub>6</sub> building block like ethyl (S)-leucate provides a significant strategic advantage in the design and execution of synthetic routes for novel drug candidates.

## Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Hazard Identification: According to aggregated GHS data, the compound may cause serious eye irritation (H319) and can be harmful to aquatic life with long-lasting effects (H412).[1] However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] It is prudent to handle the chemical with appropriate personal protective equipment (PPE).
- Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

- Storage: For long-term stability, the compound should be stored in a tightly sealed container under refrigeration.[4]

## Conclusion

Ethyl (2S)-2-hydroxy-4-methylpentanoate, or **(S)-(-)-Ethyl Leucate**, is a chiral building block of significant value. Its well-defined stereochemistry, coupled with its versatile hydroxy and ester functional groups, makes it an attractive starting point for the synthesis of complex chiral molecules. From its role in the aroma of wine to its application in pheromone synthesis, its utility is clearly established.[11][12] This guide has provided a comprehensive overview of its identity, synthesis, characterization, reactivity, and handling, offering a solid foundation for researchers to confidently incorporate this synthon into their drug discovery and development programs.

## References

- Google. (n.d.). Current time in Aude, FR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112030, Ethyl 2-hydroxy-4-methylpentanoate. PubChem. Retrieved January 23, 2026, from [\[Link\]](#)
- Leffingwell & Associates. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates. Retrieved January 23, 2026, from [\[Link\]](#)
- Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. *Journal of Agricultural and Food Chemistry*, 60(6), 1503–1509. [\[Link\]](#)
- Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. *ACS Symposium Series*, 1195, 139-147. [\[Link\]](#)
- Ager, D. J. (Ed.). (1999). *Handbook of Chiral Chemicals*. CRC Press.
- Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [\[Link\]](#)
- Amerigo Scientific. (n.d.). **(S)-(-)-Ethyl leucate**. Retrieved January 23, 2026, from [\[Link\]](#)

- The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. Retrieved January 23, 2026, from [\[Link\]](#)
- Mishra, A., et al. (2008). Synthesis and Evaluation of Fenofibric Acid-Amino Acid Conjugates as Potential Hypolipidemic Agents.
- Chemistry LibreTexts. (2021, August 15). Structure Determination of Alkanes Using  $^{13}\text{C}$ -NMR and H-NMR. Retrieved January 23, 2026, from [\[Link\]](#)
- The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved January 23, 2026, from [\[Link\]](#)
- SciELO. (2008). Article. Retrieved January 23, 2026, from [\[Link\]](#)
- Amerigo Scientific. (n.d.). **(S)-(-)-Ethyl leucate**. Retrieved January 23, 2026, from [\[Link\]](#)
- Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2021). Structure Determination of Alkanes Using  $^{13}\text{C}$ -NMR and H-NMR. Retrieved January 23, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2021). Structure Determination of Alkanes Using  $^{13}\text{C}$ -NMR and H-NMR. Retrieved January 23, 2026, from [\[Link\]](#)
- Oakwood Chemical. (n.d.). Ethyl DL-Leucate. Retrieved January 23, 2026, from [\[Link\]](#)

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## Sources

- 1. Ethyl 2-hydroxy-4-methylpentanoate |  $\text{C}_8\text{H}_{16}\text{O}_3$  | CID 112030 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [scbt.com](https://scbt.com) [\[scbt.com\]](#)
- 3. (S)-(-)-Ethyl leucate - Amerigo Scientific [\[amerigoscientific.com\]](https://amerigoscientific.com)

- [4. ethyl 2-hydroxy-4-methyl valerate, 10348-47-7 \[thegoodscentscopy.com\]](#)
- [5. Ethyl DL-Leucate \[oakwoodchemical.com\]](#)
- [6. TheEthyl 2-hydroxy-4-methylpentanoates \[leffingwell.com\]](#)
- [7. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia \[chiralpedia.com\]](#)
- [8. calpaclab.com \[calpaclab.com\]](#)
- [9. selleckchem.com \[selleckchem.com\]](#)
- [10. Chiral Drugs: An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. \(S\)-\(-\)-Ethyl Leucate | 60856-85-1 \[chemicalbook.com\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
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